molecular formula C25H25N7O3 B194492 Dabigatran CAS No. 211914-51-1

Dabigatran

Cat. No. B194492
M. Wt: 471.5 g/mol
InChI Key: YBSJFWOBGCMAKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dabigatran is a highly selective, reversible, and potent thrombin inhibitor. It is used to decrease the risk of stroke and blood clots in patients with a serious heart rhythm problem called nonvalvular atrial fibrillation .


Synthesis Analysis

The synthesis of Dabigatran etexilate mesylate, an anticoagulant drug, has been reported using a novel synthon, n-hexyl-4-nitrophenyl carbonate . This method substantially eliminates the formation of potential impurities which were generated due to the use of n-hexyl chloroformate in previously reported methods .


Molecular Structure Analysis

Dabigatran has been characterized with excitation and emission maxima of 310 and 375 nm respectively . It has also been found to have intense fluorescent properties .


Chemical Reactions Analysis

Dabigatran is not metabolized by cytochrome P450 isoenzymes and does not interact with food . It has a low potential for drug-drug interactions and is predominantly renally excreted .


Physical And Chemical Properties Analysis

Dabigatran has a predictable pharmacokinetic profile, allowing for a fixed-dose regimen without the need for coagulation monitoring . Peak plasma concentrations of dabigatran occur 1 to 2 hours after ingestion of the prodrug .

Scientific Research Applications

Antidote for Dabigatran

Dabigatran etexilate, a direct thrombin inhibitor, is widely used as an anticoagulant, especially for stroke prevention in patients with atrial fibrillation. However, there are concerns about the increased risk of bleeding associated with anticoagulation therapy. A specific antidote for dabigatran (aDabi-Fab) has been identified and humanized. This antidote shows an affinity for dabigatran that is significantly stronger than its affinity for thrombin, and it does not bind known thrombin substrates, ensuring it does not interfere with coagulation tests or platelet aggregation. The antidote's efficacy in rapidly reversing the anticoagulant activity of dabigatran has been demonstrated in vivo in a rat model of anticoagulation (Schiele et al., 2013).

Reversal of Anticoagulant Effect

Comparison with Warfarin in Mechanical Heart Valves

Dabigatran has been compared with warfarin in patients with mechanical heart valves. This research found that dabigatran use in these patients resulted in increased rates of thromboembolic and bleeding complications compared to warfarin, indicating no benefit and suggesting a higher risk (Eikelboom et al., 2013).

Pharmacokinetic Profile

Dabigatran is a highly selective, reversible, and potent thrombin inhibitor, demonstrating antithrombotic efficacy in animal models of thrombosis. Its pharmacokinetic profile allows for a fixed-dose regimen without the need for routine coagulation monitoring, presenting a low potential for drug-drug interactions. The drug is primarily excreted through the kidneys (Eisert et al., 2010).

Dabigatran in Venous Thromboembolism

Dabigatran has been studied as a treatment for acute venous thromboembolism. In a randomized, double-blind trial, dabigatran was compared with warfarin after initial parenteral anticoagulation therapy. The study found that dabigatran is as effective as warfarin for this indication, with a similar safety profile and no need for laboratory monitoring (Schulman et al., 2009).

Influence of Renal Impairment

The pharmacokinetics and pharmacodynamics of dabigatran are influenced by renal impairment. In patients with severe renal impairment, the elimination half-life of dabigatran is prolonged, suggesting a need for dose adjustment or alteration in administration intervals in such patients (Stangier et al., 2010).

properties

IUPAC Name

3-[[2-[(4-carbamimidoylanilino)methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N7O3/c1-31-20-10-7-17(25(35)32(13-11-23(33)34)21-4-2-3-12-28-21)14-19(20)30-22(31)15-29-18-8-5-16(6-9-18)24(26)27/h2-10,12,14,29H,11,13,15H2,1H3,(H3,26,27)(H,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBSJFWOBGCMAKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)C(=O)N(CCC(=O)O)C3=CC=CC=N3)N=C1CNC4=CC=C(C=C4)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50175419
Record name Dabigatran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50175419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

471.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Dabigatran and its acyl glucuronides are competitive, direct thrombin inhibitors. Because thrombin (serine protease) enables the conversion of fibrinogen into fibrin during the coagulation cascade, its inhibition prevents the development of a thrombus. Both free and clot-bound thrombin, and thrombin-induced platelet aggregation are inhibited by the active moieties., ... To evaluate the profibrinolytic effect of dabigatran, a new, direct thrombin inhibitor, using different in vitro models. The resistance of tissue factor-induced plasma clots to fibrinolysis by exogenous tissue-type plasminogen activator (t-PA) (turbidimetric method) was reduced by dabigatran in a concentration-dependent manner, with > or = 50% shortening of lysis time at clinically relevant concentrations (1-2 um). A similar effect was observed in the presence of low (0.1 and 1 nm) but not high (10 nm) concentrations of thrombomodulin. Acceleration of clot lysis by dabigatran was associated with a reduction in TAFI activation and thrombin generation, and was largely, although not completely, negated by an inhibitor of activated TAFI, potato tuber carboxypeptidase inhibitor. The assessment of the viscoelastic properties of clots showed that those generated in the presence of dabigatran were more permeable, were less rigid, and consisted of thicker fibers. The impact of these physical changes on fibrinolysis was investigated using a model under flow conditions, which demonstrated that dabigatran made the clots markedly more susceptible to flowing t-PA, by a mechanism that was largely TAFI-independent. Dabigatran, at clinically relevant concentrations, enhances the susceptibility of plasma clots to t-PA-induced lysis by reducing TAFI activation and by altering the clot structure. These mechanisms might contribute to the antithrombotic activity of the drug.
Record name Dabigatran
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8062
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Dabigatran

Color/Form

White crystals

CAS RN

211914-51-1
Record name Dabigatran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=211914-51-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dabigatran [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0211914511
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dabigatran
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14726
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Dabigatran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50175419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dabigatran
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DABIGATRAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I0VM4M70GC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Dabigatran
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8062
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

276-277 °C
Record name Dabigatran
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8062
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods I

Procedure details

Prepared analogously to Example 26 from 1-methyl-2-[N-(4-amidinophenyl)aminomethyl]benzimidazol-5-yl-carboxylic acid-N-(2-pyridyl)-N-(2-ethoxycarbonylethyl)amide hydrochloride and sodium hydroxide solution. Yield: 91% of theory, C25H25N7O3 (471.5); EKA mass spectrum: (M+H)+=472; (M+H+Na)++=247.6; (M+2H)++=236.7; (M+2Na)++=258.6.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
C25H25N7O3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Prepared analogously to Example 26 from 1-methyl-2-[N-(4-amidinophenyl)-aminomethyl]-benzimidazol-5-yl-carboxylic acid-N-(2-pyridyl)-N-(2-ethoxycarbonylethyl)-amide-hydrochloride and sodium hydroxide solution.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dabigatran
Reactant of Route 2
Dabigatran
Reactant of Route 3
Reactant of Route 3
Dabigatran
Reactant of Route 4
Reactant of Route 4
Dabigatran
Reactant of Route 5
Dabigatran
Reactant of Route 6
Dabigatran

Citations

For This Compound
74,200
Citations
GJ Hankey, JW Eikelboom - Circulation, 2011 - Am Heart Assoc
… dabigatran is taken, it will increase exposure to dabigatran. The greatest increase in dabigatran … -release verapamil is given 1 hour before dabigatran (area under the curve is increased …
Number of citations: 474 www.ahajournals.org
SJ Connolly, MD Ezekowitz, S Yusuf… - … England Journal of …, 2009 - Mass Medical Soc
… 110 mg of dabigatran (relative risk with dabigatran, 0.91; 95% … group that received 150 mg of dabigatran (relative risk, 0.66; … in the group receiving 110 mg of dabigatran (P=0.003) and …
Number of citations: 593 www.nejm.org
J van Ryn, A Goss, N Hauel, W Wienen… - Frontiers in …, 2013 - frontiersin.org
… Dabigatran is a synthetic, reversible DTI with high affinity and … have demonstrated that dabigatran provides comparable or … the discovery and development of dabigatran, the first in a …
Number of citations: 72 www.frontiersin.org
S Schulman, C Kearon, AK Kakkar… - New England journal …, 2009 - Mass Medical Soc
Background The direct oral thrombin inhibitor dabigatran has a predictable anticoagulant effect and may be an alternative therapy to warfarin for patients who have acute venous …
Number of citations: 275 www.nejm.org
WG Eisert, N Hauel, J Stangier, W Wienen… - … , and vascular biology, 2010 - Am Heart Assoc
… Primarily unchanged dabigatran and small amounts of dabigatran glucuronides were … elevated dabigatran plasma concentrations and prolonged half-life. The lower dose of dabigatran …
Number of citations: 236 www.ahajournals.org
M Sanford, GL Plosker - Drugs, 2008 - Springer
… The bioavailability of dabigatran after administration of dabigatran … [13] Dabigatran is chiefly eliminated via the kidneys. The … unchanged dabigatran and small quantities of dabigatran …
Number of citations: 103 link.springer.com
F Schiele, J van Ryn, K Canada… - Blood, The Journal …, 2013 - ashpublications.org
… dabigatran at equimolar concentrations of dabigatran and aDabi-Fab. The antibody alone in the absence of dabigatran … Similarly, a negative control Fab, not specific for dabigatran, did …
Number of citations: 751 ashpublications.org
J Carmo, FM Costa, J Ferreira… - Thrombosis and …, 2016 - thieme-connect.com
… of dabigatran in real-… dabigatran 75 mg, 110 mg or 150 mg versus VKA. Twenty studies were selected which included 711,298 patients, 210,279 of which were treated with dabigatran …
Number of citations: 104 www.thieme-connect.com
CV Pollack Jr, PA Reilly, J Eikelboom… - … England Journal of …, 2015 - Mass Medical Soc
… oral anticoagulant, dabigatran etexilate (dabigatran) is … dabigatran is associated with less serious bleeding than warfarin, 1-3 life-threatening bleeding can occur; in addition, dabigatran…
Number of citations: 978 www.nejm.org
M Legrand, J Mateo, A Aribaud, S Ginisty… - Archives of internal …, 2011 - jamanetwork.com
Recent approval by the US Food and Drug Administration (FDA) of dabigatran etexilate, an oral direct thrombin inhibitor, for the prevention of stroke in patients with atrial fibrillation will …
Number of citations: 255 jamanetwork.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.